

(R)-2-(Piperidin-2-yl)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(Piperidin-2-yl)ethanol

Cat. No.: B029380

[Get Quote](#)

An In-depth Technical Guide on **(R)-2-(Piperidin-2-yl)ethanol**: Chemical Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and natural product synthesis. Its stereodefined structure, featuring a piperidine ring and a primary alcohol, provides a versatile scaffold for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications. Detailed experimental protocols for its enantioselective preparation and its use as a precursor in the synthesis of biologically active molecules are presented.

Chemical Properties and Structure

(R)-2-(Piperidin-2-yl)ethanol is a chiral organic compound. While data for the pure (R)-enantiomer is limited, the properties of the racemic mixture, 2-(Piperidin-2-yl)ethanol, are well-documented.

Chemical Structure

The structure of **(R)-2-(Piperidin-2-yl)ethanol** consists of a piperidine ring substituted at the 2-position with an ethanol group. The stereochemistry at the C2 position is designated as (R).

Caption: 2D structure of **(R)-2-(Piperidin-2-yl)ethanol**.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of 2-(Piperidin-2-yl)ethanol. It is important to note that some of these properties were reported for the racemic mixture.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
IUPAC Name	2-[(2R)-piperidin-2-yl]ethanol	[1]
CAS Number	68419-38-5 ((R)-enantiomer)	[1]
1484-84-0 (racemate)	[2]	
Appearance	Pale yellow to light brown clear liquid or off-white solid	
Melting Point	38-40 °C (racemate)	[3]
Boiling Point	234 °C (racemate)	[3]
Solubility	Soluble in water	
InChIKey	PTHDBHDZSMGHKF- SSDOTTWSA-N ((R)-enantiomer)	[1]

Experimental Protocols

The enantioselective synthesis of **(R)-2-(Piperidin-2-yl)ethanol** is crucial for its application as a chiral building block. Enzymatic kinetic resolution is an effective method for obtaining the enantiopure compound.

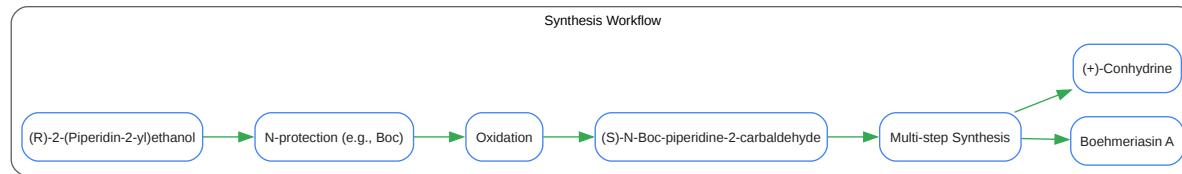
Enzymatic Kinetic Resolution of **(±)-N-Boc-2-(piperidin-2-yl)ethanol**

This protocol describes the sequential transesterification of N-protected racemic 2-piperidineethanol using two lipases with opposite enantioselectivities to resolve the enantiomers.

Materials:

- (±)-N-Boc-2-(piperidin-2-yl)ethanol
- Lipase PS (*Pseudomonas cepacia*)
- Porcine Pancreatic Lipase (PPL)
- Vinyl acetate
- Vinyl butanoate
- Hexane
- Methyl tert-butyl ether (MTBE)
- Sodium carbonate
- Methanol
- Silica gel for flash chromatography

Procedure:


- First Enantioselective Acylation:
 - Dissolve racemic (±)-N-Boc-2-(piperidin-2-yl)ethanol in hexane.
 - Add Lipase PS and vinyl acetate.
 - Stir the reaction at 20 °C for approximately 190 minutes (monitor for ~45% conversion).
 - Filter off the enzyme and evaporate the solvent.
- Second Enantioselective Acylation:

- Dissolve the crude mixture from the previous step in MTBE.
- Add Porcine Pancreatic Lipase (PPL) and vinyl butanoate.
- Stir the reaction at 20 °C for approximately 11.5 hours (monitor for ~30% conversion).

- Purification:
 - Purify the resulting mixture by flash chromatography on silica gel (e.g., using an ethyl acetate-hexane gradient) to separate the enantioenriched acetate ((R)-enantiomer), the butanoate ((S)-enantiomer), and the unreacted alcohol.
- Hydrolysis:
 - Hydrolyze the separated esters using sodium carbonate in methanol to obtain the corresponding enantioenriched alcohols.
- Second Resolution Step (Optional for higher e.e.):
 - To further enhance the enantiomeric excess, the enantioenriched alcohols can be subjected to a second round of acetylation with the respective lipases, followed by hydrolysis.

Applications in the Synthesis of Biologically Active Molecules

(R)-2-(Piperidin-2-yl)ethanol serves as a key starting material for the enantioselective synthesis of various natural products and pharmacologically active compounds.

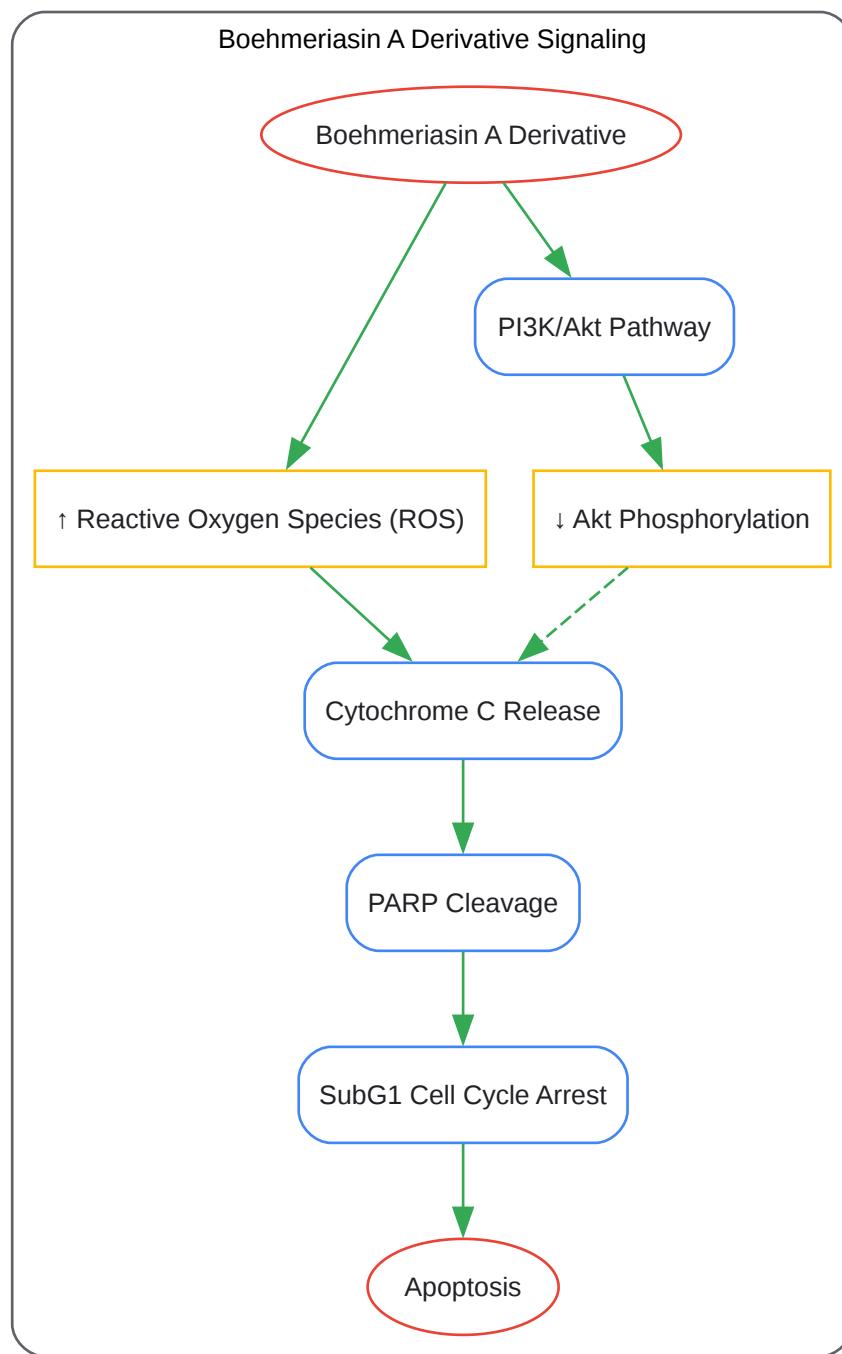
[Click to download full resolution via product page](#)

Caption: Synthetic utility of **(R)-2-(Piperidin-2-yl)ethanol**.

Synthesis of Boehmeriasin A

Boehmeriasin A is a phenanthroquinolizidine alkaloid with potent cytotoxic activity against various cancer cell lines. The synthesis of the natural enantiomer, (R)-Boehmeriasin A, can be achieved starting from **(R)-2-(Piperidin-2-yl)ethanol**.

Synthesis of (+)-Conhydrine


(+)-Conhydrine is a toxic alkaloid isolated from poison hemlock (*Conium maculatum*). It has been shown to have memory-enhancing properties. The enantioselective synthesis of (+)-conhydrine can be accomplished using **(R)-2-(piperidin-2-yl)ethanol** as the chiral precursor.

Signaling Pathways of Derived Compounds

While **(R)-2-(Piperidin-2-yl)ethanol** is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. For instance, a derivative of Boehmeriasin A has been shown to induce apoptosis in liver cancer cells.

Mechanism of Action of a Boehmeriasin A Derivative:

Studies have shown that a derivative of Boehmeriasin A induces apoptosis in liver cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway.

[Click to download full resolution via product page](#)

Caption: Apoptosis induction by a Boehmeriasin A derivative.

This signaling cascade illustrates that the compound triggers oxidative stress, leading to the release of cytochrome c from the mitochondria. Concurrently, it inhibits the pro-survival PI3K/Akt pathway by reducing Akt phosphorylation. Both events converge to activate the

apoptotic machinery, characterized by PARP cleavage and cell cycle arrest, ultimately leading to programmed cell death.

Conclusion

(R)-2-(Piperidin-2-yl)ethanol is a fundamentally important chiral synthon that provides access to a wide range of complex and biologically active molecules. Its value is underscored by its application in the total synthesis of natural products with significant therapeutic potential. The development of efficient enantioselective synthetic routes, such as enzymatic kinetic resolution, has made this compound more accessible for research and development. Further exploration of the biological activities of novel compounds derived from this versatile scaffold holds considerable promise for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. Bioactivities of novel boehmeriasin derivatives in liver cancer cells [open.metu.edu.tr]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [(R)-2-(Piperidin-2-yl)ethanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029380#r-2-piperidin-2-yl-ethanol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com